1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Cytotoxic Compounds
Compounds with structures similar to the queried chemical have been synthesized and tested for their cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share some structural similarities, demonstrated potent cytotoxic properties, with certain derivatives showing promising results in vivo against colon tumors in mice (Deady et al., 2003).
Efficient Synthesis Using Carbon Dioxide
The efficiency of synthesizing quinazoline-2,4(1H,3H)-diones derivatives, a core structure similar to the queried compound, from 2-aminobenzonitriles with carbon dioxide has been explored. This approach leverages cesium carbonate as a catalyst and emphasizes the role of reaction parameters in optimizing yield, indicating the potential for green chemistry applications (Patil et al., 2008).
Novel Anticancer Agents
Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been designed, synthesized, and evaluated for their inhibitory activities against various cancer cell lines. These compounds, including 2-(3,4-dimethoxybenzyl)-5-((quinazolin-4-yloxy)methyl)-1,3,4-oxadiazole, demonstrated potent inhibitory activities and potential as anticancer agents, suggesting that similar structures could hold therapeutic value (Qiao et al., 2015).
Green Synthesis of Heterocyclic Compounds
Research has also focused on the green synthesis of quinazoline-2,4(1H,3H)-dione derivatives, highlighting the importance of safe and environmentally friendly methods in pharmaceutical development. The chemical fixation of CO2 to 2-aminobenzonitriles is a novel strategy for synthesizing these compounds, underlining the broader interest in sustainable chemistry (Vessally et al., 2017).
Properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-21(20)30(27(31)33)16-24-28-25(29-36-24)19-12-13-22(34-2)23(14-19)35-3/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZYVZUBKCYCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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